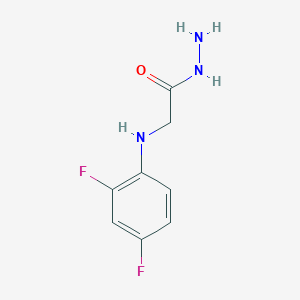
2-(2,4-Difluoroanilino)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Difluoroanilino)acetohydrazide is a chemical compound with the molecular formula C₈H₉F₂N₃O and a molecular weight of 201.17 g/mol . It is characterized by the presence of a difluoroaniline group attached to an acetohydrazide moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
准备方法
The synthesis of 2-(2,4-Difluoroanilino)acetohydrazide involves a multi-step process :
Step 1: 2,4-Difluoroaniline is reacted with chloroacetic acid in the presence of a base to form 2-(2,4-difluorophenylamino)acetic acid.
Step 2: The resulting product is then reacted with hydrazine to yield 2-(2,4-difluorophenylamino)acetohydrazide.
化学反应分析
2-(2,4-Difluoroanilino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The difluoroaniline group can undergo substitution reactions, where the fluorine atoms are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(2,4-Difluoroanilino)acetohydrazide has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: While not widely used in industrial applications, it serves as a valuable research tool in the development of new materials and chemicals.
作用机制
The mechanism of action of 2-(2,4-Difluoroanilino)acetohydrazide involves its interaction with specific molecular targets . It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
2-(2,4-Difluoroanilino)acetohydrazide can be compared with other similar compounds, such as:
2-(2,4-Dichloroanilino)acetohydrazide: Similar structure but with chlorine atoms instead of fluorine.
2-(2,4-Dibromoanilino)acetohydrazide: Contains bromine atoms instead of fluorine.
2-(2,4-Diiodoanilino)acetohydrazide: Contains iodine atoms instead of fluorine.
The uniqueness of this compound lies in its specific fluorine substitutions, which can influence its reactivity and biological activity compared to its halogenated analogs.
属性
IUPAC Name |
2-(2,4-difluoroanilino)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O/c9-5-1-2-7(6(10)3-5)12-4-8(14)13-11/h1-3,12H,4,11H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMHLHGCFXJPQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307161 |
Source


|
| Record name | 2-(2,4-difluoroanilino)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2351-00-0 |
Source


|
| Record name | 2351-00-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4-difluoroanilino)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
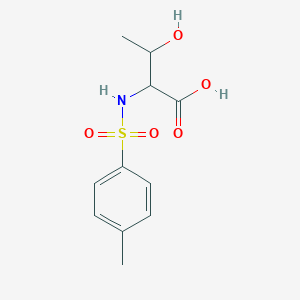
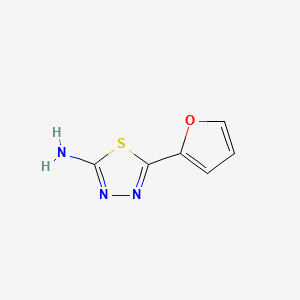
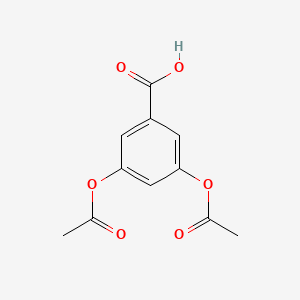
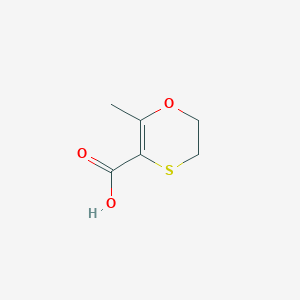
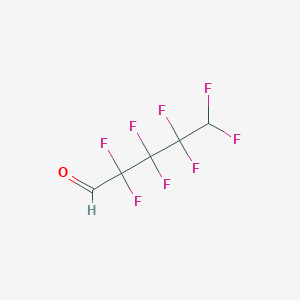
![3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B1296527.png)
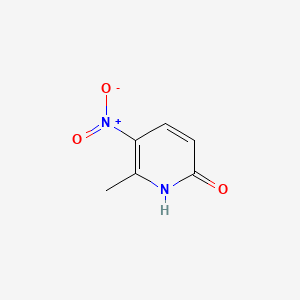

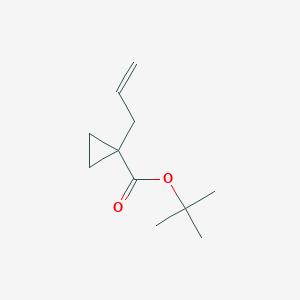
![4-[(2,2-Dimethylpropanoyl)amino]benzoic acid](/img/structure/B1296536.png)
![4-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1296539.png)

![1-Oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B1296545.png)
![7-Azabicyclo[4.1.0]heptane](/img/structure/B1296546.png)
